(1H-indol-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
“(1H-indol-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C24H25ClN4OS . It is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, typically contains an essentially planar indole ring system . The C=N double bond adopts an E configuration .Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.4 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its XLogP3-AA is 3.4 .Scientific Research Applications
Anti-HIV Activity
- A series of β-carboline derivatives, structurally similar to (1H-indol-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride, demonstrated selective inhibition against the HIV-2 strain. These compounds exhibited comparable efficacy to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine, though they did not inhibit HIV-2 reverse transcriptase in vitro (Ashok et al., 2015).
Antimicrobial Activity
- Novel derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, which are structurally related, were synthesized and showed moderate to good antimicrobial activity in vitro (Mhaske et al., 2014).
Analysis in Wastewater
- A study on wastewater samples for the determination of new psychoactive substances (NPSs) included compounds structurally related to this compound. The analysis was aimed at tracking the usage of these compounds in communities (Borova et al., 2015).
Antioxidant Activity
- A compound named KAD22, structurally similar to the given chemical, was designed as a potential dopamine D2 receptor agonist with antioxidant activity. However, it showed no affinity to the dopamine D2 receptor but exhibited potent antioxidant properties (Kaczor et al., 2021).
Anti-cancer and Anti-tuberculosis Properties
- A series of compounds including [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which are closely related to the compound , were synthesized and tested for their anti-cancer and anti-tuberculosis properties. Some of these compounds exhibited significant activity against both cancer and tuberculosis (Mallikarjuna et al., 2014).
Corrosion Inhibition
- Organic inhibitors structurally similar to the specified compound were investigated for their effectiveness in inhibiting the corrosion of mild steel in acidic media. These compounds showed notable inhibition efficiency, thus highlighting their potential use in corrosion prevention (Singaravelu et al., 2022).
Mechanism of Action
Indole Derivatives
Indole is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Thiazole Derivatives
Thiazole is another important heterocyclic compound that is part of many biologically active molecules. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Future Directions
properties
IUPAC Name |
1H-indol-2-yl-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS.ClH/c28-23(21-14-18-8-4-5-9-20(18)25-21)27-12-10-26(11-13-27)15-19-16-29-22(24-19)17-6-2-1-3-7-17;/h1-9,14,16,25H,10-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFWCWLEXOQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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